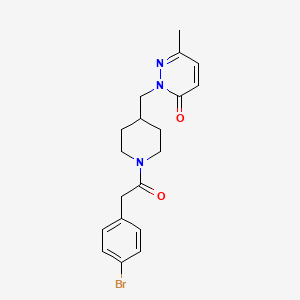

2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2/c1-14-2-7-18(24)23(21-14)13-16-8-10-22(11-9-16)19(25)12-15-3-5-17(20)6-4-15/h2-7,16H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTLPCPDMYESEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps:

-

Formation of the Bromophenyl Acetyl Intermediate: : The initial step involves the acylation of 4-bromophenylacetic acid with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like sulfuric acid to form the 4-bromophenylacetyl chloride.

-

Piperidine Derivative Formation: : The next step is the reaction of the 4-bromophenylacetyl chloride with piperidine to form the 1-(2-(4-bromophenyl)acetyl)piperidine intermediate. This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.

-

Coupling with Pyridazinone: : The final step involves the coupling of the 1-(2-(4-bromophenyl)acetyl)piperidine intermediate with 6-methylpyridazin-3(2H)-one. This step is usually facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), under elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Hydroxylated pyridazinone derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that pyridazinone derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

In medicinal chemistry, 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is explored for its potential therapeutic applications. It is being studied for its efficacy in treating various conditions, such as pain, inflammation, and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring are crucial for binding to target proteins, while the pyridazinone core is responsible for the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound modulates enzyme activity and receptor interactions, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Piperidine-Linked Arylacetyl Derivatives

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one (): Key Differences: Replaces the 4-bromophenyl group with a 4-fluorophenyl moiety and substitutes the methylpyridazinone with a morpholinyl group. The morpholinyl group may enhance hydrogen-bonding capacity, affecting pharmacokinetics .

- 2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one (): Key Differences: Substitutes the 4-bromophenylacetyl group with a benzylpiperidine and introduces a 4-methoxyphenyl on the pyridazinone ring.

Pyridazinone Core Modifications

Physicochemical and Pharmacokinetic Profiles

*Note: LogP and solubility values are estimated using computational tools (e.g., SwissADME) and analog data.

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a pyridazinone derivative that incorporates a piperidine moiety and a 4-bromophenylacetyl group. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Pharmacological Profile

- Antipsychotic Activity : Some studies indicate that compounds with similar structures exhibit antipsychotic properties. The piperidine ring is often associated with dopamine receptor antagonism, which is a common mechanism in antipsychotic drugs.

- Analgesic Effects : Compounds containing piperidine and phenyl groups have shown analgesic properties in preclinical models. This suggests that the compound may also possess pain-relieving effects, possibly through modulation of opioid receptors.

- CNS Activity : Given its structural features, this compound may influence central nervous system (CNS) pathways, potentially affecting mood and cognition. Similar compounds have been studied for their neuroprotective effects.

- Dopamine Receptor Interaction : The piperidine structure can facilitate binding to dopamine receptors, particularly D2 receptors, which are implicated in mood regulation and psychotic disorders.

- Serotonin Receptor Modulation : Some derivatives have been shown to interact with serotonin receptors, which could contribute to mood stabilization and anxiolytic effects.

Case Studies and Research Findings

- In Vivo Studies : Research involving animal models has demonstrated that similar compounds can reduce symptoms of anxiety and depression. The exact efficacy of this specific compound requires further empirical validation.

- Toxicological Assessments : Early assessments suggest that while structurally similar compounds may exhibit therapeutic potential, they also pose risks for toxicity, particularly at higher doses or with prolonged use.

- Comparative Analysis : A study comparing various piperidine derivatives highlighted differences in their affinity for dopamine receptors, indicating that modifications in structure can significantly alter biological activity.

Data Table

| Biological Activity | Mechanism | Similar Compounds |

|---|---|---|

| Antipsychotic | D2 receptor antagonism | Risperidone, Olanzapine |

| Analgesic | Opioid receptor modulation | Morphine, Fentanyl |

| CNS Activity | Serotonin receptor interaction | Fluoxetine, Sertraline |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one?

Synthesis optimization requires careful selection of reaction conditions. Key parameters include:

- Solvent choice : Dichloromethane or THF for improved solubility of intermediates .

- Catalyst systems : Use of mild bases (e.g., NaOH) to minimize side reactions during acetylation .

- Purification methods : Column chromatography or recrystallization to isolate high-purity product (>95%) .

- Yield improvement : Multi-step washing protocols (e.g., saturated NaHCO₃ and brine) to remove unreacted precursors .

Q. Which analytical methods are most reliable for confirming the purity and structural integrity of this compound?

A combination of orthogonal techniques is essential:

- HPLC : Purity assessment using a C18 column and UV detection (λ = 254 nm) with buffer solutions adjusted to pH 6.5 .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperidinyl methyl and pyridazinone protons) .

- Mass spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₁BrN₃O₂) and detect trace impurities .

- X-ray crystallography : Resolve stereochemistry in crystalline form, as demonstrated for analogous pyridazinones .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

A multi-modal approach is recommended:

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with active sites, leveraging crystallographic data from structurally related compounds .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How should discrepancies in reported biological activity data be resolved?

Data contradictions often arise from experimental variability. Mitigation strategies include:

- Replicate standardization : Use ≥3 biological replicates and normalize activity to positive controls (e.g., reference inhibitors) .

- Purity verification : Re-analyze compound batches via HPLC to rule out degradation .

- Orthogonal assays : Cross-validate results using alternative methods (e.g., SPR vs. enzymatic assays) .

Q. What methodologies are suitable for studying the environmental fate of this compound?

Adopt a tiered environmental risk assessment framework:

- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation .

- Biodegradation assays : Use OECD 301F (modified Sturm test) to assess microbial degradation rates .

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Density functional theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in aqueous media .

- ADMET prediction : Use tools like SwissADME to forecast metabolic pathways and toxicity .

Methodological Design & Validation

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

- Systematic substitution : Synthesize derivatives with modifications at the 4-bromophenyl or piperidinylmethyl groups .

- In vitro profiling : Test analogs against panels of related targets (e.g., GPCRs, ion channels) to assess selectivity .

- Statistical analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. How can researchers develop a robust assay for quantifying this compound in biological matrices?

Q. What strategies are effective for evaluating metabolic stability?

- Liver microsomal assays : Incubate with human/rat microsomes and NADPH, monitoring depletion via LC-MS .

- Metabolite identification : Use high-resolution MSⁿ to characterize phase I/II metabolites .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Data Interpretation & Troubleshooting

Q. How should researchers address low yields in the final synthetic step?

Q. What steps validate the absence of genotoxicity in this compound?

- Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains .

- Micronucleus assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1) .

- Comet assay : Quantify DNA strand breaks in primary hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.